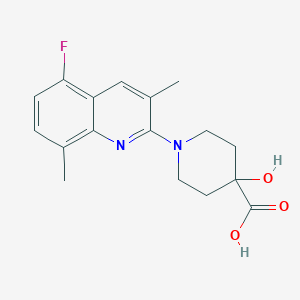![molecular formula C17H19N3O2 B5300358 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile](/img/structure/B5300358.png)
2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which is involved in the growth and survival of cancer cells.
Mecanismo De Acción
2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile works by inhibiting the activity of BTK, which is a key mediator of B-cell receptor signaling in cancer cells. By blocking BTK, 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile prevents the activation of downstream signaling pathways that are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile has also been shown to have immunomodulatory effects. Specifically, 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile has been shown to enhance the activity of natural killer cells, which are important immune cells that can recognize and kill cancer cells. 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile has also been shown to reduce the production of inflammatory cytokines, which can contribute to the growth and survival of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile is that it has been extensively studied in preclinical models of cancer, which provides a strong basis for its potential use in clinical trials. However, one limitation of 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile is that it has not yet been tested in humans, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile. One potential direction is to further explore its immunomodulatory effects, particularly in the context of combination therapy with other immunotherapies. Another direction is to investigate its potential use in the treatment of other types of cancer, such as solid tumors. Additionally, further studies are needed to determine the optimal dosing and schedule of 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile in humans, as well as its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile involves several steps, starting with the reaction of 2-furylboronic acid with 4-bromobenzonitrile to form 2-(5-bromo-2-furyl)benzonitrile. This compound is then reacted with N-(2-chloroethyl)morpholine to yield 5-(2-chloroethyl)-2-(5-bromo-2-furyl)benzonitrile. The final step involves the reaction of this compound with formaldehyde and ammonium chloride to form 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile.
Aplicaciones Científicas De Investigación
2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. 2-(5-{[2-(aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
2-[5-[[2-(aminomethyl)morpholin-4-yl]methyl]furan-2-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-9-13-3-1-2-4-16(13)17-6-5-14(22-17)11-20-7-8-21-15(10-19)12-20/h1-6,15H,7-8,10-12,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFMIYBJTWFYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(O2)C3=CC=CC=C3C#N)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-{[2-(Aminomethyl)morpholin-4-yl]methyl}-2-furyl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5300282.png)
![6-[(diethylamino)methyl]-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5300287.png)
![1-[(4-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5300289.png)
![1-(3,4-dimethoxyphenyl)-3-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-3-oxo-1-propanamine](/img/structure/B5300302.png)
![7-acetyl-6-(3-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5300304.png)
![4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300309.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5300317.png)
![N-(3-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5300319.png)
![N-(tert-butyl)-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5300320.png)
![9-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5300324.png)

![9-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5300347.png)
![ethyl 2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300354.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(isoxazol-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5300355.png)